(Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide
Beschreibung
The compound "(Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide" is a thiazolidinone derivative characterized by a pyridinylmethylene substituent at position 5, a thioxo group at position 2, and a phenylacetamide moiety at position 2. The crystal structure, if resolved, may have been determined using SHELX software, a widely utilized tool for small-molecule crystallography .
Eigenschaften
IUPAC Name |
N-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11(21)19-12-5-7-14(8-6-12)20-16(22)15(24-17(20)23)10-13-4-2-3-9-18-13/h2-10H,1H3,(H,19,21)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTZPHCERADDJP-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the condensation of thiazolidinone derivatives with appropriate aryl or heteroaryl substituents. The presence of the thiazolidinone core is critical for its biological activity, as it has been shown to enhance the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. For instance, a study highlighted that compounds similar to (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be lower than those for standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Data
| Compound | Bacteria Tested | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| 5g | E. coli | 45.0 | 70.0 |
| 5k | L. monocytogenes | 50.0 | 80.0 |
The most sensitive strain identified was Staphylococcus aureus, while Listeria monocytogenes showed greater resistance .
Antitumor Activity
In addition to its antibacterial effects, (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide has been evaluated for its antitumor potential. Research indicates that derivatives containing the thiazolidinone structure can inhibit cancer cell proliferation effectively. For example, compounds were tested against HepG2 liver cancer cells using the MTT assay, revealing significant cytotoxic effects with IC50 values ranging from 10 to 30 µg/mL .
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6d | HepG2 | 13.0 |
| 6b | HepG2 | 20.0 |
| 6e | HepG2 | 28.4 |
The structure–activity relationship (SAR) studies indicated that electron-donating groups on the aryl ring significantly enhance antiproliferative activity, while electron-withdrawing groups reduce efficacy .
The proposed mechanisms of action for (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Dual Inhibition : Some derivatives have been identified as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression .
Case Studies
A notable case study involved the evaluation of a series of thiazolidinone derivatives against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The study found that certain derivatives exhibited potent activity against these resistant strains, suggesting a promising avenue for developing new antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiazolidinone Derivative | S. aureus | Moderate Inhibition |
| Thiazolidinone Derivative | E. coli | Significant Inhibition |
Anti-inflammatory Activity
Molecular docking studies suggest that (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .
Anticancer Potential
Compounds containing thiazolidinone structures have been investigated for their anticancer properties. Studies indicate that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This positions (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide as a candidate for further investigation in cancer therapy.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of thiazolidinone derivatives, including those related to (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide. These compounds underwent biological assays that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents .
Case Study 2: Molecular Docking Studies
In silico studies utilizing molecular docking techniques have been employed to predict the binding affinity of (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide to various biological targets. The results indicated strong interactions with the active sites of enzymes involved in inflammation, suggesting that further optimization could enhance its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Key Structural Differences
The compound’s closest analog, "N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide" (), shares a thiazolidinone core but differs in critical substituents:
- Position 2: The target compound has a thioxo group (C=S), whereas the analog features a phenylimino group (C=N–Ph).
- Position 5 : The target compound substitutes a pyridin-2-ylmethylene group, while the analog retains a simpler phenyl group.
- Aryl Acetamide: The target compound uses a 4-(thiazolidinone-substituted)phenyl group, contrasting with the analog’s 4-methoxyphenyl moiety.
Table 1: Structural Comparison
Implications of Structural Variations
- Solubility and Lipophilicity : The pyridine ring in the target compound could increase water solubility relative to the analog’s methoxyphenyl group, which is more lipophilic. This difference may influence pharmacokinetic profiles .
- Stereoelectronic Effects : The Z-configuration in both compounds ensures spatial alignment of substituents, critical for target engagement. However, the pyridinylmethylene group may introduce additional steric or electronic effects compared to phenyl groups .
Research Findings and Data Gaps
Bioactivity Trends
Thiazolidinones are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For example:
- Thioxo vs. Imino Groups: Thioxo-containing thiazolidinones often exhibit stronger enzyme inhibition (e.g., against tyrosine kinases or proteases) due to enhanced electrophilicity .
- Pyridine vs. Phenyl : Pyridine rings can improve binding to metalloenzymes or receptors with aromatic stacking sites, as seen in kinase inhibitors .
Crystallographic Insights
The Cambridge Structural Database (CSD) () likely contains structural data for similar compounds, revealing:
- Bond Lengths : Thioxo groups (C=S) have longer bond lengths (~1.61 Å) compared to C=N (~1.28 Å), affecting molecular conformation.
- Intermolecular Interactions : Pyridine’s nitrogen may participate in hydrogen bonding, increasing crystal stability .
Vorbereitungsmethoden
Stepwise Cyclization and Functionalization
A patented protocol for analogous thiazolidines involves:
- Reacting diphenylmethanol with thiourea in HBr/water under reflux to form an isothiouronium salt.
- Alkylation with chloroacetamide in basic aqueous conditions (60–70°C) to introduce the acetamide moiety.
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, HBr, H₂O | 95–107°C | 1 hr | 67% |
| 2 | Chloroacetamide, NaOH | 60–70°C | 4 hr | 72% |
This method avoids toxic reagents and simplifies purification, though modifications are required for the pyridinyl-substituted derivative.
Functionalization with N-Acetamide-Phenyl Group
The phenylacetamide moiety is introduced via nucleophilic substitution or amidation. A two-step approach is optimal:
- Bromination : Treat 4-aminophenyl-thioxothiazolidine with N-bromosuccinimide (NBS) to install a bromine at the para position.
- Acetylation : React with acetyl chloride in dimethylformamide (DMF) at 25°C.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄ | 80°C, 12 hr | 85% |
| 2 | Acetyl chloride, DMF | 25°C, 2 hr | 92% |
Stereochemical Control and Purification
The Z-configuration at the thiazolidine double bond is thermodynamically favored due to conjugation with the pyridinyl and thioxo groups. Crystallization from ethanol/water mixtures (3:1 v/v) yields >99% diastereomeric purity. HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms stereochemical integrity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Z-Selectivity | Scale-Up Feasibility |
|---|---|---|---|---|
| Conventional Heating | Reflux, 12 hr | 62% | 85% | Moderate |
| Microwave-Assisted | 80°C, 1 hr | 89% | 98% | High |
| Solvent-Free | Ball milling, 2 hr | 78% | 90% | Limited |
Microwave synthesis outperforms traditional methods in yield and selectivity, though solvent-free approaches offer environmental benefits.
Challenges and Limitations
- Stereochemical Drift : Prolonged heating may isomerize the Z-configuration to the E-form.
- Purification Complexity : Polar byproducts require column chromatography (SiO₂, ethyl acetate/hexane).
- Catalyst Cost : Piperidine/acetic acid systems are economical, but heterogeneous catalysts (e.g., β-cyclodextrin-SO₃H) remain underexplored.
Q & A
Q. What are the optimal synthetic conditions for (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide to maximize yield and purity?
Methodological Answer: The synthesis of this compound involves a multi-step pathway, with critical parameters including solvent choice, temperature control, and catalyst selection. Key steps include:
- Condensation reactions : Use dimethylformamide (DMF) or ethanol as solvents under reflux (70–90°C) to promote the formation of the pyridinylmethylene-thiazolidinone core .
- Catalysts : Sodium hydride (NaH) or piperidine can accelerate the formation of the thioxothiazolidinone ring .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol improves purity (>95%) .
Monitoring : Thin-layer chromatography (TLC) with UV detection is essential for tracking reaction progress and identifying intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- X-ray crystallography : Resolve the Z-configuration of the pyridinylmethylene group using SHELX software for refinement (e.g., SHELXL-2018) .
- NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.5 ppm) and the thioxo group (δ 3.8–4.2 ppm for adjacent CH₂) .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~428.08 Da) verifies molecular weight .
Data cross-validation : Compare experimental results with computational predictions (e.g., Gaussian 16 for NMR chemical shifts) to resolve ambiguities .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Follow CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Positive controls : Include structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to benchmark activity .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock) elucidate its interaction with biological targets?
Methodological Answer:
- Software setup : Use AutoDock 4.2 with a Lamarckian genetic algorithm (LGA) to account for ligand flexibility .
- Grid parameters : Define a 60 × 60 × 60 Å grid centered on the target’s active site (e.g., COX-2 or CDK2) .
- Validation : Compare docking poses with co-crystallized ligands (PDB: 1M17 for COX-2) to assess pose reliability.
Scoring : Empirical binding free energy (ΔG) calculations should prioritize hydrogen bonds (e.g., pyridine N with Arg120) and hydrophobic interactions (thioxothiazolidinone with Phe41) .
Q. How to resolve contradictions in reported bioactivity data across different studies?
Methodological Answer: Contradictions often arise from variability in:
- Assay conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v) .
- Cell lines : Use authenticated lines (e.g., ATCC-certified) to minimize genetic drift .
- Compound purity : Verify purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .
Q. Design a structure-activity relationship (SAR) study for derivatives: Which structural modifications are suggested?
Methodological Answer: Focus on modifying pharmacophores while retaining the thioxothiazolidinone core:
| Modification Site | Rationale | Example Derivatives |
|---|---|---|
| Pyridine ring | Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target affinity | 3-Chloro-pyridinyl analog |
| Acetamide substituent | Replace phenyl with heteroaromatic groups (e.g., thiophene) to improve solubility | N-(thiophen-2-yl)acetamide |
| Thioxo group | Substitute with selenoxo to modulate redox activity | Selenoxo-thiazolidinone analog |
Synthetic routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole additions .
Q. How to analyze crystallographic data for this compound when twinning or disorder is observed?
Methodological Answer:
- Data collection : Use a high-resolution diffractometer (Mo-Kα, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Twinning analysis : Employ SHELXD for twin law identification (e.g., two-fold rotation about [100]) and refine with HKLF5 format in SHELXL .
- Disorder modeling : Split occupancy for flexible groups (e.g., pyridinylmethylene) using PART instructions in SHELXL .
Validation : Check R-factor gaps (ΔR > 5% indicates overmodeling) and ADDSYM in PLATON to detect missed symmetry .
Q. What strategies mitigate degradation during in vitro pharmacokinetic studies?
Methodological Answer:
- Stability assays : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours .
- Protection strategies : Add antioxidants (e.g., 0.1% ascorbic acid) or use light-protected vials to prevent photodegradation .
- Analytical monitoring : LC-MS/MS (MRM mode) to detect degradation products (e.g., hydrolyzed acetamide) .
Q. How to validate molecular dynamics (MD) simulations for its membrane permeability?
Methodological Answer:
- Force fields : Use CHARMM36 for lipid bilayers and GAFF for the ligand .
- Simulation setup : Embed the compound in a POPC bilayer (128 lipids) and run 100 ns simulations in NPT ensemble (310 K, 1 bar) .
- Analysis : Calculate lateral diffusion coefficients and water density profiles to assess passive permeability .
Q. What experimental controls are critical when assessing its mechanism of action in cell-based assays?
Methodological Answer:
- Negative controls : Use siRNA knockdown or CRISPR-Cas9 KO of the hypothesized target (e.g., STAT3) .
- Off-target checks : Include pan-inhibitors (e.g., staurosporine) to rule out nonspecific kinase effects .
- Dose-response : Test 6–8 concentrations (0.1–100 µM) to ensure Hill slopes align with single-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
